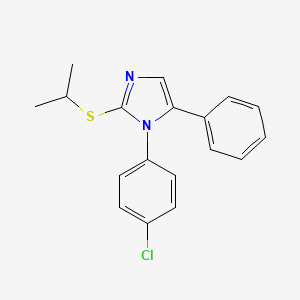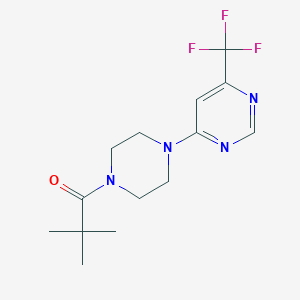
2-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-4-carboxamide is an organochlorine compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with N-methyl-1-methoxypropan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxypropan-2-yl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Major Products
Substitution: Formation of N-substituted pyridine carboxamides.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of N-methylpyridine amines.
Applications De Recherche Scientifique
2-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide: Another organochlorine compound with similar structural features.
N-(2,6-Dimethylphenyl)chloroacetamide: Shares the chloroacetamide functional group.
Uniqueness
2-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(7-16-3)14(2)11(15)9-4-5-13-10(12)6-9/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOBKXHFYORGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N(C)C(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2429591.png)


![1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2429595.png)
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2429598.png)
![Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2429599.png)

![4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B2429601.png)
![2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2429603.png)





